![molecular formula C12H20O3S B15316809 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylthio)-7-oxaspiro[35]nonane-2-carboxylic acid is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method starts with the condensation of a suitable ketone with a thiol to form the isopropylthio group. The spirocyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification methods are crucial to achieving the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The isopropylthio group can form hydrogen bonds or hydrophobic interactions with proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a similar core structure but different functional groups.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid: Features a similar spirocyclic core but with nitrogen atoms instead of oxygen and sulfur.
Uniqueness
2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C12H20O3S |
|---|---|
Peso molecular |
244.35 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O3S/c1-9(2)16-12(10(13)14)7-11(8-12)3-5-15-6-4-11/h9H,3-8H2,1-2H3,(H,13,14) |
Clave InChI |
YQZXWYPRCKAUEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1(CC2(C1)CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
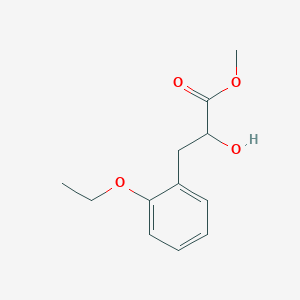
![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
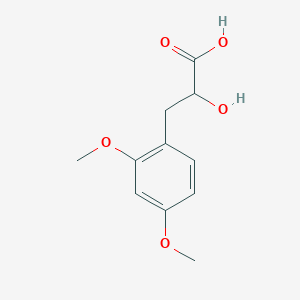


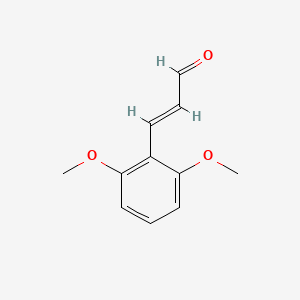

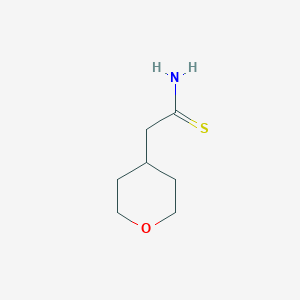
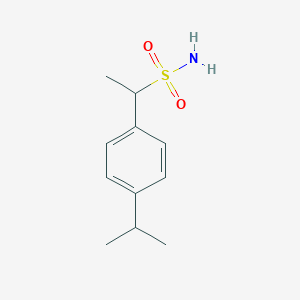
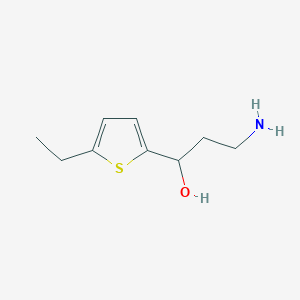
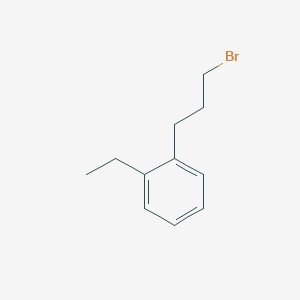
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)

